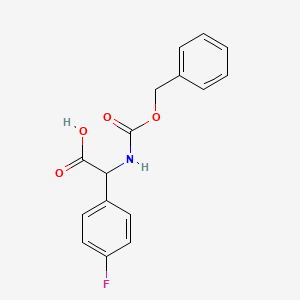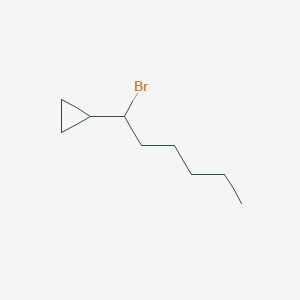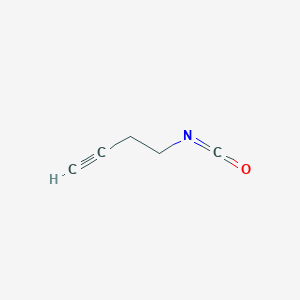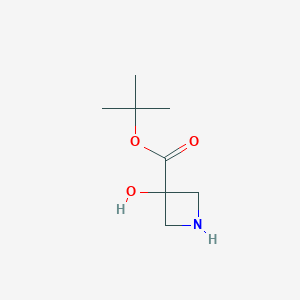
2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a fluorophenyl group and a phenylmethoxycarbonylamino group attached to the acetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and benzyl chloroformate.
Formation of Intermediate: 4-fluoroaniline reacts with benzyl chloroformate in the presence of a base such as triethylamine to form the intermediate 4-fluorophenyl carbamate.
Coupling Reaction: The intermediate is then coupled with glycine ethyl ester hydrochloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction can produce amines or alcohols.
Substitution: Substitution reactions can result in various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies investigating enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the phenylmethoxycarbonylamino group contributes to its stability and bioavailability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid
- 2-(4-Bromophenyl)-2-(phenylmethoxycarbonylamino)acetic acid
- 2-(4-Methylphenyl)-2-(phenylmethoxycarbonylamino)acetic acid
Uniqueness
2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s pharmacokinetic properties, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
470671-00-2 |
|---|---|
Fórmula molecular |
C16H14FNO4 |
Peso molecular |
303.28 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C16H14FNO4/c17-13-8-6-12(7-9-13)14(15(19)20)18-16(21)22-10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,21)(H,19,20) |
Clave InChI |
IHMPLNMIRTVSMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=C(C=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13503990.png)
![Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B13504009.png)
![Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B13504010.png)
![Tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13504014.png)
![rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate](/img/structure/B13504019.png)

phenyl]methyl})amine](/img/structure/B13504026.png)

![rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504055.png)


